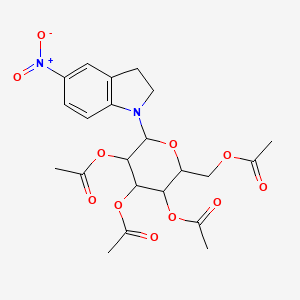
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is a complex organic compound that features a nitro group attached to an indole ring, which is further substituted with a tetra-o-acetylhexopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Glycosylation: The tetra-o-acetylhexopyranosyl moiety is introduced through glycosylation, where the indole derivative reacts with a glycosyl donor in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The acetyl groups can be removed under basic conditions to yield the free sugar moiety.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide in methanol.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Deacetylated sugars: Formed from the removal of acetyl groups.
Scientific Research Applications
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Investigated for its potential effects on various biological pathways.
Mechanism of Action
The mechanism of action of 5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is not well-documented. it is likely to interact with biological molecules through its nitro and glycosyl moieties, potentially affecting enzymatic activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindole: Lacks the glycosyl moiety but shares the nitro-indole core.
1-(2,3,4,6-Tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole: Lacks the nitro group but shares the glycosylated indole structure.
Uniqueness
5-Nitro-1-(2,3,4,6-tetra-o-acetylhexopyranosyl)-2,3-dihydro-1h-indole is unique due to the combination of a nitro group and a glycosylated indole structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
26386-09-4 |
|---|---|
Molecular Formula |
C22H26N2O11 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-(5-nitro-2,3-dihydroindol-1-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H26N2O11/c1-11(25)31-10-18-19(32-12(2)26)20(33-13(3)27)21(34-14(4)28)22(35-18)23-8-7-15-9-16(24(29)30)5-6-17(15)23/h5-6,9,18-22H,7-8,10H2,1-4H3 |
InChI Key |
OYJPBOWPUKMYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2CCC3=C2C=CC(=C3)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















